Ethyl 2-bromo-5-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 2-bromo-5-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol . It is known for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to an isonicotinic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(trifluoromethyl)isonicotinate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 2-bromo-5-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through various pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules . These interactions can modulate biological processes, making the compound valuable in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-(trifluoromethyl)isonicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)isonicotinate
- Ethyl 2-bromo-5-(difluoromethyl)isonicotinate
Uniqueness
Ethyl 2-bromo-5-(trifluoromethyl)isonicotinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the isonicotinic acid ester. This configuration imparts distinct chemical properties, such as increased reactivity and stability, which are advantageous in various applications .
Properties
IUPAC Name |
ethyl 2-bromo-5-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-7(10)14-4-6(5)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYYZCZFPDXSNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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